3-(2,6-Dichlorophenyl)-2-methylprop-2-enoic acid
Overview
Description
3-(2,6-Dichlorophenyl)-2-methylprop-2-enoic acid is a useful research compound. Its molecular formula is C10H8Cl2O2 and its molecular weight is 231.07 g/mol. The purity is usually 95%.
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Scientific Research Applications
Organic Synthesis and Chemical Reactions
- Synthesis of Pyrethroid Analogues : Research on analogues of fenvalerate, a pyrethroid insecticide, involved esterification processes with pyrethroidal alcohols and explored structural requirements for insecticidal activity, indicating the potential of 3-(2,6-Dichlorophenyl)-2-methylprop-2-enoic acid derivatives in creating effective insecticides (Elliott et al., 1983).
- Environmental Degradation Studies : Investigations into the occurrence and transformation of phenoxyalkanoic acid herbicides in Swiss lakes and rivers highlighted the environmental persistence and transformation of compounds structurally related to this compound, underscoring the importance of monitoring and understanding the environmental fate of such chemicals (Buser & Müller, 1998).
- Innovative Reaction Pathways : Research into the synthesis of enamides demonstrated the conversion of (Z)-3-Arylprop-2-enoic acids into enamides, presenting a stereospecific route that could be applied to the E-series, suggesting the versatility of this compound in synthesizing complex organic compounds (Brettle & Mosedale, 1988).
Environmental Impact and Degradation
- Herbicide Degradation by Soil Microorganisms : A study on 2-Methyl-4-chlorophenoxyacetic acid, a compound related to this compound, highlighted the role of Alphaproteobacteria in degrading phenoxyalkanoic acid herbicides in agricultural soil, emphasizing the ecological interactions that influence the degradation of such compounds in the environment (Liu et al., 2011).
Properties
IUPAC Name |
3-(2,6-dichlorophenyl)-2-methylprop-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2O2/c1-6(10(13)14)5-7-8(11)3-2-4-9(7)12/h2-5H,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRMKFXAALTTWIR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=C(C=CC=C1Cl)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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